molecular formula C25H36N2O6S B216223 N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide

N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide

Cat. No. B216223
M. Wt: 492.6 g/mol
InChI Key: HSJRGKGVEDFCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide, also known as DPA-T, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. Additionally, N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide is its potent antitumor activity against a range of cancer cell lines. Additionally, N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide has been shown to have a favorable toxicity profile, with no significant adverse effects observed in animal studies. However, one of the limitations of N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide. One of the most promising areas of research is the development of N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide-based combination therapies for cancer. Studies have shown that N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide can enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. Additionally, there is a need for further research on the mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide and its potential applications in other areas of scientific research, such as neurodegenerative diseases and cardiovascular disorders.
Conclusion:
In conclusion, N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its potent antitumor activity, favorable toxicity profile, and anti-inflammatory effects make it a promising candidate for the development of novel cancer therapies. Further research is needed to fully understand the mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide and its potential applications in other areas of scientific research.

Synthesis Methods

N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide can be synthesized through a multistep process that involves the reaction of 4-aminobenzenesulfonamide with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide in its pure form.

Scientific Research Applications

N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide is in the field of cancer research. Studies have shown that N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide has potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.

properties

Product Name

N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide

Molecular Formula

C25H36N2O6S

Molecular Weight

492.6 g/mol

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide

InChI

InChI=1S/C25H36N2O6S/c1-6-15-27(16-7-2)34(29,30)21-13-11-20(12-14-21)26-25(28)19-17-22(31-8-3)24(33-10-5)23(18-19)32-9-4/h11-14,17-18H,6-10,15-16H2,1-5H3,(H,26,28)

InChI Key

HSJRGKGVEDFCLS-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC

Origin of Product

United States

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